molecular formula C17H18Cl2N2 B13766250 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride CAS No. 63938-62-5

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride

Cat. No.: B13766250
CAS No.: 63938-62-5
M. Wt: 321.2 g/mol
InChI Key: MTYIWYMRDBLJAZ-UHFFFAOYSA-N
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Description

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride typically involves the reaction of 4-chlorobenzylamine with an indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . The subsequent alkylation of the indole with 4-chlorobenzylamine yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally benign solvents and catalysts is encouraged to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorobenzylamino)ethyl)indole monohydrochloride involves its interaction with specific molecular targets in the body. The indole ring can bind to various receptors and enzymes, modulating their activity. This compound may act as an agonist or antagonist, depending on the target. The pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

Properties

CAS No.

63938-62-5

Molecular Formula

C17H18Cl2N2

Molecular Weight

321.2 g/mol

IUPAC Name

(4-chlorophenyl)methyl-[2-(1H-indol-3-yl)ethyl]azanium;chloride

InChI

InChI=1S/C17H17ClN2.ClH/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17;/h1-8,12,19-20H,9-11H2;1H

InChI Key

MTYIWYMRDBLJAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC[NH2+]CC3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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